molecular formula C13H16ClNO4S B2992094 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 314744-46-2

1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No.: B2992094
CAS No.: 314744-46-2
M. Wt: 317.78
InChI Key: PCSNDUHMIZCBDH-UHFFFAOYSA-N
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Description

1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxylic acid core, a sulfonyl group attached to a 4-chlorophenyl ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 4-chlorophenylsulfonyl chloride.

  • Amination Reaction: The cyclohexanecarboxylic acid is first converted to its corresponding acid chloride, which is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a suitable amine source to introduce the amino group.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions may involve the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated compounds.

  • Reduction Products: Sulfides, amines.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((((4-Chlorophenyl)Sulfonyl)Amino)Methyl)cyclohexanecarboxylic Acid: Similar structure but with a methyl group instead of an amino group.

  • 4-((((4-Chlorophenyl)Sulfonyl)Amino)Ethyl)cyclohexanecarboxylic Acid: Similar structure but with an ethyl group instead of an amino group.

Uniqueness: 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-[(4-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-4-6-11(7-5-10)20(18,19)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNDUHMIZCBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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